molecular formula C12H10N4 B14288992 (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile CAS No. 137154-95-1

(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile

Cat. No.: B14288992
CAS No.: 137154-95-1
M. Wt: 210.23 g/mol
InChI Key: XERCWCHEBAPYSH-UHFFFAOYSA-N
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Description

(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, however, is more specialized and is primarily of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile typically involves the reaction of 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the nitrile groups can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzodiazepine derivatives.

Scientific Research Applications

(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
  • 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine
  • 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole

Uniqueness

(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is unique due to its specific structure, which allows it to form stable ylidene intermediates. This property makes it particularly useful in synthetic chemistry for the creation of complex molecules. Additionally, its interaction with GABA receptors distinguishes it from other benzodiazepine derivatives, providing a unique pharmacological profile .

Properties

CAS No.

137154-95-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1,3,4,5-tetrahydro-1,3-benzodiazepin-2-ylidene)propanedinitrile

InChI

InChI=1S/C12H10N4/c13-7-10(8-14)12-15-6-5-9-3-1-2-4-11(9)16-12/h1-4,15-16H,5-6H2

InChI Key

XERCWCHEBAPYSH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C(C#N)C#N)NC2=CC=CC=C21

Origin of Product

United States

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